molecular formula C26H23ClN2O3S B4536145 2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydro-3-quinolinyl)thio]-N-[2-(4-methoxyphenyl)ethyl]acetamide

2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydro-3-quinolinyl)thio]-N-[2-(4-methoxyphenyl)ethyl]acetamide

Cat. No. B4536145
M. Wt: 479.0 g/mol
InChI Key: IABWZIIXQSXQHA-UHFFFAOYSA-N
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Description

The compound belongs to a class of chemicals that have been extensively studied for their various chemical and physical properties. The literature review includes studies on similar quinoline derivatives, focusing on their synthesis, molecular structures, chemical reactions, and properties. These compounds are of interest due to their potential applications in various fields, excluding drug use and dosage information as per the requirements.

Synthesis Analysis

The synthesis of similar compounds often involves multi-step reactions, including condensation, cyclization, and functional group transformations. For example, the Passerini three-component reaction has been utilized for the synthesis of novel α-(acyloxy)-α-(quinolin-4-yl)acetamides, demonstrating the complexity and versatility of synthetic approaches for such compounds (Taran et al., 2014).

Molecular Structure Analysis

Molecular structure analysis of quinoline derivatives reveals critical insights into their conformation, bond lengths, angles, and intramolecular interactions. Such analyses contribute to understanding the compound's reactivity and properties. For instance, crystallographic studies have provided detailed descriptions of the molecular geometry and intramolecular hydrogen bonding in quinoline derivatives (Wen et al., 2006).

Chemical Reactions and Properties

Quinoline derivatives undergo various chemical reactions, including interactions with acids, bases, and other reagents, leading to new compounds with distinct properties. The behavior of these compounds in different environments, such as their fluorescence quenching upon interaction with acids, is a subject of study to understand their chemical properties (Karmakar et al., 2008).

properties

IUPAC Name

2-[(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)sulfanyl]-N-[2-(4-methoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23ClN2O3S/c1-32-20-10-7-17(8-11-20)13-14-28-23(30)16-33-25-24(18-5-3-2-4-6-18)21-15-19(27)9-12-22(21)29-26(25)31/h2-12,15H,13-14,16H2,1H3,(H,28,30)(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IABWZIIXQSXQHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)CSC2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]-N-[2-(4-methoxyphenyl)ethyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydro-3-quinolinyl)thio]-N-[2-(4-methoxyphenyl)ethyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydro-3-quinolinyl)thio]-N-[2-(4-methoxyphenyl)ethyl]acetamide
Reactant of Route 3
Reactant of Route 3
2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydro-3-quinolinyl)thio]-N-[2-(4-methoxyphenyl)ethyl]acetamide
Reactant of Route 4
Reactant of Route 4
2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydro-3-quinolinyl)thio]-N-[2-(4-methoxyphenyl)ethyl]acetamide
Reactant of Route 5
Reactant of Route 5
2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydro-3-quinolinyl)thio]-N-[2-(4-methoxyphenyl)ethyl]acetamide
Reactant of Route 6
Reactant of Route 6
2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydro-3-quinolinyl)thio]-N-[2-(4-methoxyphenyl)ethyl]acetamide

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